molecular formula C12H17BrOZn B14879064 5-(BenZyloxy)pentylZinc bromide

5-(BenZyloxy)pentylZinc bromide

Cat. No.: B14879064
M. Wt: 322.5 g/mol
InChI Key: VLRXIKBYBRARCQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)pentylzinc bromide: is an organozinc compound with the molecular formula C12H17BrOZn . It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(Benzyloxy)pentylzinc bromide typically involves the reaction of 5-(benzyloxy)pentyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

5-(Benzyloxy)pentyl bromide+Zn5-(Benzyloxy)pentylzinc bromide\text{5-(Benzyloxy)pentyl bromide} + \text{Zn} \rightarrow \text{this compound} 5-(Benzyloxy)pentyl bromide+Zn→5-(Benzyloxy)pentylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)pentylzinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can participate in reduction reactions to form alkanes or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, replacing the zinc bromide moiety with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products:

    Oxidation: Alcohols, ketones.

    Reduction: Alkanes.

    Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)pentylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the Suzuki-Miyaura coupling reaction, which is essential for the synthesis of biaryl compounds.

Biology and Medicine: In biological research, this compound is used to synthesize complex molecules that can act as intermediates in the development of pharmaceuticals. It is also used in the study of enzyme mechanisms and the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. It is a valuable reagent for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pentylzinc bromide involves the formation of a carbon-zinc bond, which is highly reactive and can participate in various coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This reactivity is facilitated by the presence of the benzyloxy group, which stabilizes the intermediate species formed during the reaction.

Comparison with Similar Compounds

    5-(Benzyloxy)pentylmagnesium bromide: Similar in reactivity but uses magnesium instead of zinc.

    5-(Benzyloxy)pentyl lithium: Another similar compound that uses lithium as the metal center.

    5-(Benzyloxy)pentylboronic acid: Used in Suzuki-Miyaura coupling but involves boron instead of zinc.

Uniqueness: 5-(Benzyloxy)pentylzinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. The presence of zinc provides a balance between reactivity and stability, making it a versatile reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, highlights its importance in both academic and industrial research.

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);pentoxymethylbenzene

InChI

InChI=1S/C12H17O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8-9H,1-3,7,10-11H2;1H;/q-1;;+2/p-1

InChI Key

VLRXIKBYBRARCQ-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCCOCC1=CC=CC=C1.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.